Enhanced Lipophilicity vs. Unsubstituted Analog
The 3,5-dichloro substitution confers a significant increase in lipophilicity compared to the non-halogenated analog. Fmoc-3,5-dichloro-D-homophenylalanine has a calculated LogP (XLogP) of 6.3 [1]. In contrast, the calculated LogP for the unsubstituted Fmoc-D-homophenylalanine is substantially lower, estimated at 4.9 . This difference is critical for modulating peptide interactions with hydrophobic protein pockets and biological membranes.
| Evidence Dimension | Lipophilicity (Calculated LogP / XLogP) |
|---|---|
| Target Compound Data | 6.3 (calculated XLogP) |
| Comparator Or Baseline | Fmoc-D-homophenylalanine (unsubstituted): 4.9 (calculated LogP) |
| Quantified Difference | Δ LogP ≈ 1.4 (approx. 30% increase in calculated lipophilicity) |
| Conditions | Computational prediction based on molecular structure (in silico) |
Why This Matters
A higher LogP directly correlates with increased membrane permeability and enhanced binding to hydrophobic protein targets, a key parameter for medicinal chemists optimizing peptide drug candidates.
- [1] Chem960. (n.d.). 1260614-99-0 (Fmoc-3,5-dichloro-D-homophenylalanine). View Source
